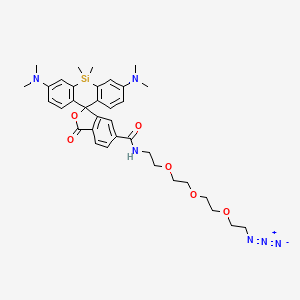

SiR-PEG3-azide

Description

Overview of Silicon Rhodamine (SiR) Dye Scaffold in Advanced Bioimaging Modalities

Silicon rhodamine (SiR) dyes represent a class of fluorophores with exceptional properties for advanced bioimaging. nih.govrsc.org By replacing the oxygen atom in the xanthene core of traditional rhodamine dyes with a silicon atom, SiR dyes exhibit a spectral shift towards the far-red to near-infrared (NIR) region, typically with absorption and emission maxima around 650 nm. nih.govnih.gov This is advantageous for live-cell and in vivo imaging due to reduced autofluorescence from biological samples, deeper tissue penetration, and minimized phototoxicity. rsc.orgnih.gov

Key characteristics of the SiR scaffold include:

High Photostability: SiR dyes are more resistant to photobleaching compared to many other fluorophores, allowing for long-term imaging experiments. rsc.orgnih.gov

High Molar Extinction Coefficients and Quantum Yields: These properties contribute to the exceptional brightness of SiR dyes, enabling the detection of low-abundance targets. nih.gov

Cell Permeability: The SiR scaffold can readily cross cell membranes, facilitating the labeling of intracellular structures without the need for permeabilization agents. rsc.orgruixibiotech.com

Fluorogenic Properties: Many SiR derivatives are designed to be "fluorogenic," meaning they are non-fluorescent until they bind to their target, which minimizes background noise and allows for no-wash imaging. researchgate.net

Compatibility with Super-Resolution Microscopy: The photophysical properties of SiR dyes make them well-suited for advanced imaging techniques like super-resolution microscopy, enabling visualization of cellular structures at the nanoscale. rsc.orgworldscientific.com

The Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation and Chemical Probe Design

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely used in bioconjugation and drug delivery. chempep.comresearchgate.net The incorporation of a PEG linker, specifically a short, discrete PEG3 linker in SiR-PEG3-azide, offers several benefits:

Increased Hydrophilicity: PEG linkers are highly water-soluble, which can improve the solubility of hydrophobic molecules like fluorescent dyes in aqueous biological environments. chempep.comaxispharm.com

Biocompatibility and Low Immunogenicity: PEG is known for its minimal toxicity and is generally not recognized by the immune system, which is crucial for applications in living systems. chempep.comcreative-biogene.com

Flexibility and Spacer Function: The flexible nature of the PEG chain acts as a spacer, physically separating the fluorophore from the molecule it is attached to. chempep.com This can prevent quenching of the fluorophore and minimize steric hindrance, ensuring that both the dye and the target molecule can function properly.

Improved Pharmacokinetics: In the context of larger drug conjugates, PEGylation can increase the hydrodynamic size of the molecule, which can extend its circulation time in the body by reducing renal clearance. broadpharm.com

The use of a discrete PEG3 linker provides a defined length and molecular weight, ensuring uniformity in the final conjugate, which is a significant advantage over polydisperse PEG polymers. broadpharm.com

Significance of Azide (B81097) Functionality in Bioorthogonal Chemical Reactions

The azide group (–N3) is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.org The azide is a small, stable, and abiotic functional group, meaning it is not naturally present in most biological systems. wikipedia.orgjci.org This lack of endogenous counterparts ensures that the azide will react specifically with its intended reaction partner. nih.gov

The azide group in this compound is designed to participate in "click chemistry" reactions, most notably:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. acs.orgmedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in live-cell applications, SPAAC was developed. wikipedia.orgjci.org This reaction occurs between an azide and a strained cyclooctyne (B158145) (like DBCO or BCN) without the need for a catalyst. wikipedia.orgmedchemexpress.com

Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a triarylphosphine to form an aza-ylide, which can then be trapped to form a stable amide bond. wikipedia.orgnih.gov

These reactions allow researchers to covalently attach the this compound probe to a wide variety of biomolecules—such as proteins, glycans, and nucleic acids—that have been metabolically or genetically engineered to contain a compatible alkyne or cyclooctyne group. acs.orgkinxcdn.com

Integration of SiR Fluorophore, PEG3 Spacer, and Azide Moiety as a Multifunctional Research Tool

The combination of the SiR fluorophore, the PEG3 spacer, and the azide moiety in a single molecule creates a highly versatile and powerful research tool. The SiR dye provides a bright, photostable, and near-infrared signal for high-quality imaging. The PEG3 linker enhances solubility and provides spatial separation between the dye and its target. The azide group enables specific and efficient covalent labeling of target biomolecules through bioorthogonal click chemistry.

This integrated design allows for a two-step labeling strategy. First, a biomolecule of interest is tagged with an alkyne or cyclooctyne group. Then, this compound is introduced and selectively "clicks" onto the tag, rendering the biomolecule fluorescent. This approach has been used in a variety of applications, including the labeling of specific proteins for super-resolution imaging and tracking their dynamics in live cells. worldscientific.comworldscientific.comresearchgate.net For example, research has demonstrated the use of clickable SiR dyes with linkers for labeling microtubules in live cells for long-term super-resolution imaging. worldscientific.comresearchgate.netresearchgate.net

Data Tables

Table 1: Properties of this compound Components

| Component | Key Function | Advantages in Bioimaging/Bioconjugation |

| Silicon Rhodamine (SiR) | Far-red/Near-infrared fluorophore | High photostability, high brightness, cell permeability, low phototoxicity, reduced autofluorescence. nih.govrsc.orgnih.govruixibiotech.com |

| PEG3 Linker | Hydrophilic spacer | Improves solubility, provides flexibility, minimizes steric hindrance, biocompatible. chempep.comaxispharm.combroadpharm.com |

| Azide (N3) | Bioorthogonal chemical handle | High specificity, stability, enables "click" chemistry for covalent labeling. acs.orgwikipedia.orgjci.org |

Table 2: Common Bioorthogonal Reactions Involving Azides

| Reaction | Reactants | Product | Key Feature |

| CuAAC | Azide + Terminal Alkyne | Triazole | High efficiency, requires copper(I) catalyst. acs.orgmedchemexpress.com |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Triazole | Copper-free, suitable for live-cell imaging. wikipedia.orgjci.orgmedchemexpress.com |

| Staudinger Ligation | Azide + Phosphine | Amide linkage | One of the first bioorthogonal reactions. wikipedia.orgnih.gov |

Properties

Molecular Formula |

C35H44N6O6Si |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C35H44N6O6Si/c1-40(2)25-8-11-28-31(22-25)48(5,6)32-23-26(41(3)4)9-12-29(32)35(28)30-21-24(7-10-27(30)34(43)47-35)33(42)37-13-15-44-17-19-46-20-18-45-16-14-38-39-36/h7-12,21-23H,13-20H2,1-6H3,(H,37,42) |

InChI Key |

QYSPLRDYYYHNFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O3 |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Derivatization for Research Applications

Strategies for the Modular Synthesis of SiR-PEG3-azide and its Analogs

The synthesis of this compound and its analogs is typically achieved through a modular approach, which allows for the systematic variation of the fluorophore's components to optimize its properties. A common synthetic route involves the creation of the core Si-rhodamine structure followed by the introduction of the PEG3-azide linker.

A general and efficient synthesis to access azide-functionalized Si-rhodamines begins with various bromoanilines. pnas.org The process can be summarized in the following key steps:

Protection of Bromoanilines : The bromoanilines are first protected as bis-trimethylsilyl (TMS) derivatives. This is achieved by deprotonation using a strong base like lithium hexamethyldisilazide (LiHMDS), followed by reaction with trimethylsilyl (B98337) chloride (TMSCl). pnas.org

Formation of the Si-Xanthone Core : The protected bromoanilines undergo a lithium-halogen exchange. This intermediate is then added to a Si-xanthone precursor, which leads to the formation of the amino Si-rhodamine after an acidic workup. pnas.org

Introduction of the Azide (B81097) Group : The resulting amino Si-rhodamines are then subjected to diazotization with sodium nitrite. Subsequent displacement by an azide ion yields the desired azido (B1232118) Si-rhodamines. pnas.org

An alternative modular synthetic approach utilizes bis-aryllanthanum reagents for the regioselective double nucleophilic addition to esters, anhydrides, and lactones. nih.gov This method offers improved functional group tolerance and provides a unified strategy for creating a diverse range of SiR analogs, including those that are cell-permeant and photoactivatable. nih.gov

The PEG3 (polyethylene glycol) linker is crucial for improving the water solubility and biocompatibility of the SiR dye. The azide group serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions.

Functionalization Approaches for Tailoring this compound Reactivity and Specificity

The azide group on this compound is a key functional group that enables its use in bioorthogonal chemistry. nih.gov This allows for the specific labeling of biomolecules in complex biological environments without interfering with native biological processes. nih.gov The primary reactions involving the azide group are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient and widely used "click" reaction where the azide group of this compound reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. medchemexpress.commedchemexpress.com This reaction is often used for labeling proteins, nucleic acids, and glycans that have been metabolically engineered to contain an alkyne group. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free version of the click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com The ring strain of the cyclooctyne (B158145) allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging. rsc.org

The PEG3 linker itself can also be considered a functionalization that enhances the probe's properties. The hydrophilic nature of the PEG chain improves water solubility and can form a protective shield around the fluorophore, which helps to minimize aggregation and fluorescence quenching in aqueous environments. researchgate.net

Derivatization of this compound for Enhanced Research Performance

Further derivatization of the this compound molecule can enhance its performance in specific research applications, such as super-resolution microscopy. For instance, modifications to the Si-rhodamine core can shift its absorption and emission spectra to longer, far-red wavelengths, which is advantageous for reducing cellular autofluorescence and enabling multicolor imaging. d-nb.info

One strategy to create fluorogenic probes is through acylation of the rhodamine nitrogen atoms, which forces the molecule into a non-fluorescent lactone form. d-nb.info The fluorescence is then "turned on" upon a specific reaction, such as the click reaction with a target molecule. This "caged" approach leads to a significant increase in the signal-to-noise ratio. d-nb.info

The table below summarizes some research findings on the derivatization of SiR analogs and their impact on performance.

| Derivative/Modification | Effect on Performance | Research Application | Reference |

| Introduction of variously substituted pendant aryl rings | Allows for facile modification of physical and biochemical properties while maintaining significant fluorescence enhancement upon triazole formation. pnas.org | Imaging of glycoconjugates on live mammalian cells. | pnas.org |

| Ether-decorated N-terminal modification | Enhances water solubility, decreases aggregate size, and improves fluorogenicity. researchgate.net | Advanced super-resolution imaging techniques (SIM, STED, SMLM). researchgate.net | researchgate.net |

| Acylation of rhodamine nitrogen atoms ("caging") | Creates a non-fluorescent lactone form that becomes fluorescent upon reaction, leading to higher photon counts. d-nb.info | Super-resolution localization microscopy (PALM/dSTORM). d-nb.info | d-nb.info |

Purification and Characterization Techniques for this compound Conjugates in Research

After the synthesis and conjugation of this compound to a target biomolecule, purification and characterization are essential steps to ensure the quality and reliability of the research data.

Purification: The purification of this compound conjugates can be challenging due to the properties of the PEG linker. researchgate.net Common techniques include:

Size Exclusion Chromatography (SEC) : This method separates molecules based on their size and is effective for removing unconjugated dye from a larger biomolecule conjugate. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique separates molecules based on their hydrophobicity and is useful for purifying the initial this compound probe and its smaller conjugates.

Ion-Exchange Chromatography (IEC) : This method separates molecules based on their net charge and can be used to separate conjugates from unconjugated biomolecules if there is a sufficient charge difference. researchgate.net

Characterization: A variety of analytical techniques are employed to characterize the purified conjugates:

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the conjugate and determine the degree of labeling. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the synthesized this compound probe.

UV-Visible and Fluorescence Spectroscopy : These techniques are used to determine the absorption and emission spectra of the conjugate, as well as its quantum yield of fluorescence. pnas.org

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : For protein conjugates, SDS-PAGE can be used to visualize the shift in molecular weight upon conjugation. core.ac.uk

The table below provides a summary of the techniques used for purification and characterization.

| Technique | Purpose |

| Size Exclusion Chromatography (SEC) | Purification based on molecular size. |

| Reversed-Phase HPLC (RP-HPLC) | Purification based on hydrophobicity. |

| Ion-Exchange Chromatography (IEC) | Purification based on net charge. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and labeling efficiency. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the synthesized probe. |

| UV-Vis and Fluorescence Spectroscopy | Determination of spectral properties and quantum yield. |

| SDS-PAGE | Visualization of protein conjugate size. |

Bioorthogonal Click Chemistry with Sir Peg3 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Ligation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that joins an azide (B81097), such as the one on SiR-PEG3-azide, with a terminal alkyne. interchim.frorganic-chemistry.org This reaction, often considered the quintessential "click reaction," forms a stable 1,4-disubstituted triazole ring, covalently linking the fluorescent probe to its target. organic-chemistry.orgbiochempeg.comwikipedia.org The reaction's high yield and specificity make it a cornerstone of bioconjugation. organic-chemistry.orgbiochempeg.com In this context, this compound can be used to ligate onto proteins, nucleic acids, or other molecules that have been pre-functionalized with an alkyne group. lumiprobe.com The reaction is valued for its reliability and the stability of the resulting triazole linkage. organic-chemistry.org

While powerful, the use of CuAAC in live biological systems requires careful optimization due to the inherent cytotoxicity of the copper(I) catalyst. biochempeg.commdpi.comcore.ac.uk To mitigate this, researchers have developed strategies to protect cells from copper-induced damage. nih.gov One key development is the use of copper-chelating ligands. mdpi.com Ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) not only stabilize the Cu(I) oxidation state, which is essential for the reaction, but also accelerate the reaction rate and sequester the copper ion, reducing its toxicity. nih.govrsc.org Further optimization involves minimizing the concentrations of the copper sulfate (B86663) precursor and the reducing agent (e.g., sodium ascorbate) to the lowest effective levels. utwente.nl Studies have shown that reducing the concentration of sodium ascorbate (B8700270) can lead to higher cell viability. utwente.nl The choice of buffer is also critical; reactions often show high yields in buffers like HBSS, while they may be inhibited in complete cell culture media. utwente.nl

CuAAC is widely used for the detection and analysis of biomolecules through metabolic labeling. nih.govnih.gov In a typical workflow, cells are cultured with a precursor molecule—such as an azido-sugar, amino acid, or nucleoside—that is incorporated into a specific class of biomolecules (e.g., glycans, proteins, or DNA). nih.govsigmaaldrich.commdpi.com For instance, azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz) are metabolized by cells and displayed on the surface of glycoproteins. nih.govmdpi.com

Following this metabolic incorporation of the azide handle, a probe containing a terminal alkyne would traditionally be used. However, in an alternative strategy, biomolecules can be metabolically labeled with an alkyne-containing precursor, such as homopropargylglycine (HPG) for proteins. rsc.org Subsequently, the cells are treated with an azide-functionalized probe like this compound. The CuAAC reaction is then initiated under optimized, biocompatible conditions to ligate the SiR fluorophore directly onto the newly synthesized, alkyne-tagged proteins. rsc.org This approach has been successfully used for affinity-based protein profiling (ABPP) and the enrichment and identification of specific protein targets in cell lysates. mdpi.comimperial.ac.uk

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation

To circumvent the toxicity issues associated with copper catalysis, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bioorthogonal alternative for live-cell applications. biochempeg.compharmiweb.com This reaction does not require any metal catalyst. biochempeg.comlumiprobe.com Instead, it relies on the inherent ring strain of a cyclooctyne (B158145) to dramatically accelerate the reaction with an azide. interchim.frlumiprobe.com When this compound is introduced to a system containing a biomolecule tagged with a strained alkyne, they react spontaneously and selectively to form a stable triazole linkage. medchemexpress.commedchemexpress.commedchemexpress.com This copper-free method has become a preferred strategy for labeling in sensitive biological environments, including live cells and whole organisms. pharmiweb.comrsc.org

The success of SPAAC hinges on the reactivity and stability of the strained alkyne. Several cyclooctyne derivatives have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most widely used. biochempeg.comconfluore.com

Dibenzocyclooctyne (DBCO): DBCO is highly reactive and one of the most common choices for SPAAC due to its excellent stability and rapid kinetics. biochempeg.combiochempeg.comchempep.com Its reactivity allows for efficient labeling at low concentrations. pharmiweb.com DBCO-functionalized molecules can be readily clicked with azide probes like this compound for applications in imaging and bioconjugation. medchemexpress.comlabbase.net

Bicyclo[6.1.0]nonyne (BCN): BCN is another effective strained alkyne known for its smaller size compared to DBCO. chempep.combroadpharm.com This smaller footprint can be advantageous when it is critical to minimize the perturbation of the labeled biomolecule's structure and function. chempep.com BCN reacts efficiently with azides, making it a valuable tool for copper-free click chemistry. biochempeg.combroadpharm.com

| Alkyne Partner | Key Features | Primary Use Case with Azide Probes |

|---|---|---|

| DBCO (Dibenzocyclooctyne) | High reactivity, good stability, widely available. biochempeg.combiochempeg.comchempep.com | Rapid and efficient labeling in live-cell imaging and bioconjugation where speed is critical. pharmiweb.commedchemexpress.com |

| BCN (Bicyclo[6.1.0]nonyne) | Smaller size, reasonable reactivity. chempep.com | Applications requiring minimal structural perturbation of the target biomolecule. chempep.combroadpharm.com |

The elimination of the copper catalyst is the most significant advantage of SPAAC for live-cell research. pharmiweb.comchempep.com This confers several key benefits:

Biocompatibility: The primary advantage is the avoidance of copper-induced cytotoxicity, which allows for long-term imaging and tracking of biological processes in living cells and organisms without compromising their health. biochempeg.compharmiweb.comchempep.com

High Selectivity: The reaction between the strained alkyne and the azide is highly specific, even within the complex chemical milieu of a cell, minimizing off-target labeling and background signal. pharmiweb.comchempep.com

Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions, including neutral pH, ambient temperature, and in aqueous environments, ensuring the integrity and function of sensitive biomolecules are preserved. chempep.combroadpharm.com

Simplicity: The reaction is spontaneous and does not require the addition of auxiliary reagents like catalysts or ligands, simplifying experimental protocols. interchim.fr

Mechanistic Investigations of Azide Reactivity within the this compound Construct

The reactivity of the azide functional group is central to the utility of this compound in bioorthogonal chemistry. The azide participates in [3+2] cycloaddition reactions with alkynes, a transformation that can be performed under biocompatible conditions. The specific structure of this compound, combining a bulky fluorophore (silicon-rhodamine), a flexible linker (PEG3), and the reactive azide, presents unique mechanistic considerations. Investigations into its reactivity focus on electronic effects from the SiR core, the structural influence of the PEG linker, and the kinetics of its cycloaddition reactions.

Electronic and Structural Effects on Azide Reactivity

A key mechanistic feature of fluorogenic azide probes like this compound is the electronic interaction between the fluorophore and the azide moiety. The azide group acts as a fluorescence quencher through a process known as Photoinduced Electron Transfer (PeT). pnas.org In the unreacted state, the electron-rich azide can donate an electron to the photoexcited SiR core, providing a non-radiative pathway for the dye to return to its ground state, thus suppressing fluorescence. pnas.orgnih.gov Upon successful [3+2] cycloaddition with an alkyne, the azide is converted into a stable, electron-poor triazole ring. This conversion eliminates the PeT pathway, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the signal. pnas.org

The structural components of the molecule also play a critical role in the azide's reactivity:

Primary Azide : The azide in this compound is a primary alkyl azide. This configuration is sterically unhindered compared to secondary or tertiary azides, which generally allows for faster reaction kinetics in cycloadditions. nih.gov

PEG3 Linker : The triethylene glycol (PEG3) spacer physically separates the bulky SiR fluorophore from the reactive azide group. This flexible, hydrophilic linker is crucial for minimizing steric hindrance, which could otherwise impede the approach of the alkyne reaction partner. axispharm.comconju-probe.com The enhanced solubility and flexibility afforded by the PEG linker facilitate efficient reactions even when conjugating to large biomolecules. nih.gov

Kinetic Profile in Bioorthogonal Reactions

The azide group of this compound can react via two primary bioorthogonal pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This catalyst-free reaction relies on the high ring strain of a cyclooctyne partner to achieve low activation energies and rapid kinetics under physiological conditions. biochempeg.comrsc.org The reactivity of the azide in this context is almost entirely dependent on the choice of cyclooctyne. researchgate.net While specific kinetic data for this compound is not extensively published, the rates can be reliably estimated from studies using other primary azides, as the PEG linker is not expected to significantly alter the intrinsic reactivity of the azide group. The steric environment around the azide is the dominant factor, and as a primary azide, it is expected to react rapidly with common cyclooctynes. nih.gov

| Cyclooctyne Reagent | Abbreviation | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Bicyclo[6.1.0]nonyne | BCN | ~0.3 - 0.9 | nih.gov |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0 | nih.govresearchgate.net |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : In the presence of a copper(I) catalyst, the reaction of this compound with a terminal alkyne proceeds with high efficiency and regiospecificity, exclusively forming the 1,4-disubstituted triazole isomer. mdpi.comacs.org The mechanism involves the formation of a copper-acetylide intermediate, which then undergoes cycloaddition with the azide. scbt.com While highly efficient, the use of copper can be a limitation in living systems due to cytotoxicity. However, the development of copper-chelating ligands can mitigate this toxicity and protect biomolecules from oxidative damage. researchgate.net In complex biological environments like cell lysates, a potential side reaction is the copper-catalyzed reaction between the alkyne, azide, and free cysteine thiols, which can form thiotriazole conjugates. acs.org

Computational Mechanistic Analysis

Density Functional Theory (DFT) calculations have provided deep insights into the mechanisms of azide cycloadditions. For SPAAC reactions, the "activation strain model" is often used to deconstruct the activation energy into two components: the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules. nih.gov Studies on the reactivity of primary, secondary, and tertiary azides with cyclooctynes like ADIBO (DBCO) show that the increased steric bulk of tertiary azides leads to greater Pauli repulsion, resulting in a higher activation barrier and slower reaction rates. nih.gov As this compound is a primary azide, it benefits from lower steric repulsion, contributing to its efficient reactivity.

| Azide Type | Model Compound | Activation Energy (ΔE‡) (kcal/mol) | Reference |

|---|---|---|---|

| Primary | pAz | 12.1 | nih.gov |

| Secondary | sAz | 13.0 | nih.gov |

| Tertiary | tAz* | 14.8 | nih.gov |

Applications in Advanced Live Cell Bioimaging

Fluorescence Microscopy Techniques Utilizing SiR-PEG3-azide

The unique properties of this compound make it highly suitable for a range of fluorescence microscopy techniques, enabling detailed investigation of subcellular structures and dynamics.

Confocal Microscopy for Intracellular Labeling

Confocal microscopy is a cornerstone of cell biology, providing optical sectioning capabilities that allow for the visualization of specific planes within a three-dimensional specimen. When coupled with targeted labeling strategies, it offers a powerful means to study the localization and dynamics of intracellular components.

Recent studies have demonstrated the exceptional performance of SiR-based dyes, used in conjunction with bioorthogonal linkers, for intracellular labeling in live cells. For instance, when combined with a chloroalkane-tetrazine (CA-Tz) linker and a trans-cyclooctene (B1233481) (TCO) modified SiR dye (SiR-PEG3-TCO), researchers achieved superior intracellular labeling of microtubules with low nonspecific background signals. worldscientific.comworldscientific.comresearchgate.net This approach allows for the specific attachment of the SiR fluorophore to a protein of interest, such as HaloTag-fused tubulin, enabling high-contrast imaging of the microtubule network within living cells. worldscientific.comworldscientific.comresearchgate.net The resulting confocal images reveal a clear and well-defined filamentous structure, demonstrating the efficacy of this labeling strategy for high-resolution intracellular visualization. worldscientific.comworldscientific.comresearchgate.net

Total Internal Reflection Fluorescence (TIRF) Microscopy for Membrane-Proximal Imaging

Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip-specimen interface. expertcytometry.commicroscopyu.com This makes it an ideal method for imaging cellular processes occurring at or near the plasma membrane, such as cell adhesion, vesicle trafficking, and cytoskeletal dynamics, with a high signal-to-noise ratio. expertcytometry.commicroscopyu.com

The superior photostability of SiR dyes makes them particularly well-suited for TIRF microscopy, which often involves prolonged imaging periods to capture dynamic events. worldscientific.comworldscientific.comresearchgate.net Studies comparing SiR dyes to conventional fluorescent proteins have shown that SiR-labeled structures exhibit significantly better resistance to photobleaching under continuous laser illumination. worldscientific.comworldscientific.comresearchgate.net This enhanced photostability allows for longer acquisition times, enabling the detailed observation of dynamic processes at the cell membrane that would be obscured by the rapid signal loss of less stable fluorophores. worldscientific.comworldscientific.comresearchgate.net

Super-Resolution Imaging Modalities with SiR Dyes

The diffraction limit of light has historically constrained the resolution of conventional fluorescence microscopy to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, allowing for the visualization of cellular structures with unprecedented detail. SiR dyes, including this compound, have proven to be excellent probes for several super-resolution modalities.

Super-Resolution Optical Fluctuation Imaging (SOFI) Performance

Super-Resolution Optical Fluctuation Imaging (SOFI) is a super-resolution technique that analyzes the stochastic fluctuations in fluorescence intensity of blinking fluorophores to generate a higher-resolution image. plos.org The quality of a SOFI image is highly dependent on the photophysical properties of the fluorescent probe used.

Research has shown that labeling with SiR dyes results in high structure retention in fourth-order SOFI imaging. worldscientific.comworldscientific.comresearchgate.net This indicates that the blinking characteristics and brightness of SiR dyes are well-suited for the statistical analysis performed in SOFI, leading to a significant improvement in spatial resolution compared to what can be achieved with some fluorescent proteins. worldscientific.comworldscientific.comresearchgate.net The ability to resolve finer details of subcellular structures, such as individual microtubule filaments, highlights the advantage of using SiR probes for this super-resolution technique. worldscientific.comworldscientific.comresearchgate.net

Evaluation of Photostability for Extended Imaging Durations

A critical factor for any fluorescent probe used in live-cell imaging, and particularly for time-lapse and super-resolution studies, is its photostability. The ability of a fluorophore to resist photobleaching under prolonged and often intense laser illumination dictates the duration and quality of the imaging experiment.

SiR dyes have consistently demonstrated superior photostability compared to conventional fluorescent proteins like mEmerald. worldscientific.comworldscientific.comresearchgate.netresearchgate.net In direct comparisons, microtubules labeled with a SiR dye retained a significant portion of their fluorescence intensity even after extended periods of continuous laser irradiation, while the fluorescence from mEmerald bleached rapidly. worldscientific.comworldscientific.comexpertcytometry.com For example, after 40 seconds of continuous irradiation, the fluorescence intensity of mEmerald was almost completely gone, whereas the SiR dye retained about 50% of its initial intensity. worldscientific.com This robustness makes this compound and other SiR derivatives highly valuable for long-term imaging experiments that aim to track cellular dynamics over extended periods without significant signal degradation. worldscientific.comworldscientific.comresearchgate.net

Comparative Analysis of this compound with Conventional Fluorescent Probes (e.g., Green Fluorescent Proteins)

The development of genetically encoded fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP), revolutionized cell biology by allowing for the direct visualization of specific proteins in living cells. aip.org However, synthetic fluorescent probes like this compound offer several advantages that make them a preferred choice for certain applications.

| Feature | This compound (and other SiR Dyes) | Green Fluorescent Proteins (e.g., mEmerald) |

| Labeling Strategy | Requires bioorthogonal chemistry (e.g., click chemistry) with a genetically encoded tag (e.g., HaloTag) and an external probe. worldscientific.comworldscientific.comresearchgate.net | Genetically encoded and fused directly to the protein of interest. aip.org |

| Photostability | Superior photostability, enabling long-term and super-resolution imaging. worldscientific.comworldscientific.comresearchgate.netresearchgate.net | Prone to rapid photobleaching under continuous illumination. worldscientific.comworldscientific.comexpertcytometry.com |

| Brightness | High brightness and fluorescence quantum yield. worldscientific.com | Generally lower brightness compared to many synthetic dyes. |

| Spectral Range | Far-red to near-infrared emission, minimizing phototoxicity and autofluorescence. worldscientific.com | Typically in the visible spectrum (e.g., green), which can have higher phototoxicity and overlap with cellular autofluorescence. aip.org |

| Cell Permeability | Excellent cell permeability. worldscientific.com | Not applicable as it is expressed intracellularly. |

| Super-Resolution Compatibility | High performance in techniques like SOFI. worldscientific.comworldscientific.comresearchgate.net | Performance can be limited by photophysical properties. worldscientific.comworldscientific.comresearchgate.net |

While fluorescent proteins offer the convenience of being entirely genetically encoded, the superior photophysical properties of SiR dyes, such as their exceptional photostability and brightness in the far-red spectrum, provide significant advantages for demanding imaging applications. worldscientific.comworldscientific.comresearchgate.net The combination of a self-labeling protein tag with a SiR-based probe offers a powerful and versatile system for high-quality, long-term, and super-resolution imaging of live cells. worldscientific.comworldscientific.comresearchgate.net

Targeted Biomolecule Labeling and Tracking in Research Systems

Protein Labeling Strategies

The ability to visualize and track proteins in their native cellular environment is crucial for understanding their function. SiR-PEG3-azide, in conjunction with bioorthogonal chemistry, offers robust methods for protein labeling.

Application with Self-Labeling Protein Tags (e.g., HaloTag)

Self-labeling protein tags, such as the HaloTag, are genetically encoded fusion partners that covalently bind to specific synthetic ligands. nih.govptglab.com The HaloTag system is derived from a modified haloalkane dehalogenase enzyme that forms a highly specific and irreversible covalent bond with a chloroalkane linker attached to a molecule of interest, such as a fluorescent dye. nih.govresearchgate.net This technology allows for the targeted labeling of proteins of interest in live cells, in solution, or in fixed cells. nih.gov

The use of SiR-based dyes with HaloTag has been shown to provide bright and photostable fluorescence, making it a preferred choice for single-color imaging, including super-resolution microscopy techniques like STED. ptglab.com While this compound itself does not directly bind to the HaloTag, a derivative containing a chloroalkane linker instead of the azide (B81097) would be used for direct labeling. However, the principle of using SiR dyes for their favorable photophysical properties is well-established in this system.

The azide group on this compound allows for its use in click chemistry reactions. If a protein of interest is metabolically labeled with an unnatural amino acid containing a compatible alkyne group, this compound can be "clicked" onto the protein, providing a fluorescent signal. This approach, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the labeling of newly synthesized proteins.

| Property | HaloTag | SNAP-Tag |

| Origin | Modified haloalkane dehalogenase from Rhodococcus rhodochrous | Human O6-alkylguanine-DNA-alkyltransferase (hATG) |

| Ligand | Chloroalkane linkers | O6-benzylguanine derivatives |

| Reaction | Irreversible covalent bond formation | Irreversible covalent bond formation |

| Performance with SiR Dyes | Recommended as a first choice for single-color imaging due to brightness and photostability | Compatible, but may be more prone to bleaching |

Functionalization of Nanobodies for Targeted Imaging

Nanobodies, single-domain antibody fragments derived from camelid heavy-chain antibodies, are increasingly used in targeted imaging due to their small size, high stability, and specificity. mdpi.comnih.gov Their rapid clearance from the bloodstream allows for high signal-to-background ratios in imaging applications. mdpi.com

This compound can be used to functionalize nanobodies for fluorescent imaging. The azide group allows for conjugation to a nanobody that has been modified to contain a compatible reactive group, such as a strained alkyne (e.g., DBCO or BCN), via copper-free click chemistry. mdpi.com This site-specific labeling ensures that the antigen-binding site of the nanobody is not compromised.

Furthermore, the PEG3 linker in this compound can be advantageous. Polyethylene glycol (PEG)ylation of nanobodies has been shown to improve their pharmacokinetic properties by increasing their plasma half-life and reducing their accumulation in elimination organs like the kidneys, leading to improved image quality. mdpi.comresearchgate.net While longer PEG chains are often used for significant alterations in pharmacokinetics, the PEG3 linker provides a hydrophilic spacer that can improve the solubility and reduce non-specific binding of the labeled nanobody.

Nucleic Acid Labeling and Visualization

Visualizing nucleic acids is fundamental to studying processes like cell proliferation, DNA replication, and gene expression. This compound, through click chemistry, provides a powerful tool for these applications.

DNA Labeling in Cell Proliferation Assays (e.g., EdU-based detection)

A common method for measuring DNA synthesis and cell proliferation is the incorporation of the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU). harvard.edumerckmillipore.com Cells undergoing DNA replication in the S-phase of the cell cycle incorporate EdU into their newly synthesized DNA. merckmillipore.com The alkyne group in EdU provides a handle for bioorthogonal ligation.

Following EdU incorporation, cells are fixed and permeabilized, and the alkyne-modified DNA is detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent azide, such as this compound. harvard.eduresearchgate.net This "click" reaction is highly specific and efficient, allowing for sensitive detection of DNA synthesis. harvard.edu This method offers significant advantages over the traditional BrdU (bromodeoxyuridine) assay, as it does not require harsh DNA denaturation steps, which can damage the sample's structural integrity. harvard.edu

| Assay | EdU-based Detection | BrdU-based Detection |

| Principle | Incorporation of a thymidine analog with an alkyne group, followed by click chemistry with a fluorescent azide. | Incorporation of a thymidine analog, followed by immunodetection with an anti-BrdU antibody. |

| DNA Denaturation | Not required. | Required. |

| Detection Method | Copper-catalyzed click chemistry. | Antibody-based. |

| Advantages | Faster, more sensitive, better preservation of cellular morphology. | Well-established, widely used. |

| Disadvantages | Requires a copper catalyst which can be toxic to cells if not used properly. | Harsh conditions can damage cellular structures. |

RNA Labeling for Endogenous RNA Tracking and Functional Studies

Bioorthogonal chemistry has also been applied to the labeling and tracking of RNA. nih.govaip.org Similar to DNA labeling, RNA can be metabolically labeled by providing cells with azide-modified nucleosides, which are incorporated into newly synthesized RNA molecules. escholarship.org

Alternatively, an alkyne-modified nucleoside can be incorporated into RNA, which can then be detected with this compound through a click reaction. mdpi.com This allows for the visualization of nascent RNA in cells, providing insights into gene expression dynamics and RNA localization. escholarship.org Recent advancements have also explored RNA editing-mediated approaches to site-specifically label endogenous proteins by introducing noncanonical amino acids with bioorthogonal handles, which can then be reacted with fluorescent probes. researchgate.netnih.gov While this is an indirect method of studying RNA function, it highlights the versatility of bioorthogonal chemistry in cellular research.

Investigation of Glycoconjugate and Glycoprotein Dynamics

Glycans, complex carbohydrates attached to proteins and lipids, play critical roles in various biological processes. nih.govnih.gov The study of their dynamics has been advanced by metabolic labeling with bioorthogonal reporters. nih.govnih.gov

In this approach, cells are supplied with unnatural sugar analogs containing an azide group, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid. nih.govsemanticscholar.org These azido (B1232118) sugars are processed by the cell's biosynthetic machinery and incorporated into glycans on the surface of glycoproteins and other glycoconjugates. nih.govresearchgate.net

Application in Activity-Based Protein Profiling (ABPP) and Chemical Proteomics

The strategic design of chemical probes is fundamental to the fields of activity-based protein profiling (ABPP) and chemical proteomics, which aim to study protein function and interaction in native biological systems. The compound this compound represents a sophisticated tool in this arena, integrating the favorable spectral properties of silicon-rhodamine (SiR) dyes with the versatility of click chemistry. This section details its application in these advanced proteomic strategies.

The structure of this compound consists of three key components: a SiR fluorophore for far-red light detection, a polyethylene glycol (PEG) linker to enhance solubility and provide spatial separation, and a terminal azide group which serves as a bioorthogonal handle. nih.gov This azide group is crucial for the two-step labeling approach central to modern ABPP and chemical proteomics. nih.govmdpi.comscienceopen.com In this methodology, a primary probe containing a reactive group and a complementary alkyne handle is introduced to a biological system to covalently label target proteins. Subsequent introduction of the this compound allows for the visualization and identification of these target proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. nih.govmdpi.comgbiosciences.com

This two-step strategy circumvents the limitations of using bulky fluorophores directly on the primary probe, which can impede cell permeability and target engagement. mdpi.com The small azide and alkyne moieties are minimally perturbative, allowing for efficient labeling of proteins within living cells. nih.gov

A notable advancement in the use of SiR probes in chemical proteomics is the development of "Silicon-rhodamine-enabled Identification" (SeeID). biorxiv.org While not a traditional ABPP method that targets enzyme active sites, SeeID utilizes SiR as both a fluorophore and a photosensitizer for near-infrared (NIR) light-controlled proximity labeling. This technique allows for the mapping of protein interactomes with high spatiotemporal resolution. biorxiv.org In the SeeID workflow, SiR is targeted to a specific protein or organelle. Upon NIR irradiation, it generates reactive oxygen species that induce the labeling of nearby proteins with a chemical probe, such as an alkyne. These alkyne-labeled proteins can then be enriched using azide-functionalized beads for subsequent identification by mass spectrometry. biorxiv.org

Detailed findings from such proximity labeling studies have demonstrated the ability to identify specific protein modifications. For instance, the SeeID method successfully identified two significant mass shifts on histidine residues of labeled proteins: a +272 Da shift corresponding to the addition of a 3-ethynyl-aniline (3-EA) probe and a subsequent 2-oxo-histidine adduct, and a +290 Da shift following hydrolysis. biorxiv.org This level of detail showcases the precision of SiR-based chemical proteomics in elucidating protein microenvironments.

The research findings from the SeeID study are summarized in the interactive data table below, which details the identified mass shifts on histidine residues.

| Parameter | Value | Description |

| Mass Shift 1 | +272 Da | Represents the adduct of the 3-ethynyl-aniline (3-EA) probe and a 2-oxo-histidine. |

| Mass Shift 2 | +290 Da | Represents the hydrolyzed form of the initial adduct. |

| Target Residue | Histidine | The amino acid residue identified as being modified by the proximity labeling method. |

| Enrichment Method | Azide-functionalized beads | Used to capture the alkyne-labeled peptides for mass spectrometry analysis. |

This table summarizes the specific mass shifts identified on histidine residues using the SiR-enabled SeeID proximity labeling method, as detailed in the associated bioRxiv preprint. biorxiv.org

The application of this compound and similar SiR-azide probes in ABPP and chemical proteomics provides a powerful approach for the fluorescent detection and identification of protein targets. The far-red emission of the SiR dye minimizes background autofluorescence from biological samples, enhancing signal-to-noise ratios. The PEG3 linker contributes to the probe's biocompatibility and accessibility to target proteins. The azide handle enables its use in the versatile and efficient click chemistry reaction for robust protein labeling and analysis. nih.govmdpi.com These features collectively position this compound as a valuable reagent for elucidating protein function and interactions in complex biological systems.

Mechanistic Studies and Advanced Probe Development Research

Development of Fluorogenic Near-Infrared (NIR) Azide (B81097) Probes based on Si-Rhodamine Scaffold

The development of fluorogenic probes that operate in the near-infrared (NIR) spectrum represents a significant advancement for in vivo imaging, primarily because of higher tissue penetrance and reduced background fluorescence from endogenous biomolecules at these wavelengths. nih.govrsc.orgresearchgate.net Researchers have successfully engineered NIR fluorogenic azide probes based on the silicon-rhodamine (SiR) scaffold. nih.gov These probes exhibit a remarkable increase in fluorescence, in some cases up to 48-fold, upon reacting with either terminal or strained alkynes through a bioorthogonal click reaction. nih.gov

The core of this technology lies in the Si-rhodamine fluorophore, which is advantageous for creating tailor-made NIR fluorescent probes due to the relative ease of synthesizing its derivatives, its high photostability, and good water solubility. rsc.org The modular synthesis of these Si-rhodamine analogs allows for the fine-tuning of their physical and biochemical properties while preserving the significant fluorescence enhancement mechanism. nih.gov By creating derivatives with improved water solubility, researchers have enabled applications such as the "no-wash" NIR imaging of glycoconjugates on the surface of living mammalian cells. nih.gov

Table 1: Fluorescence Enhancement of Si-Rhodamine Azide Probes

| Probe | Fold Enhancement (upon reaction with alkyne) |

|---|---|

| Azido-Si-rhodamine 9 | ~48-fold |

| Azido-Si-rhodamine 10 | Significant enhancement |

| Azido-Si-rhodamine 11 | Significant enhancement |

Data sourced from studies on Si-rhodamine scaffolds. The specific enhancement can vary based on the alkyne reaction partner and local environment. nih.gov

Principles of Bioorthogonally Activated Probe Design for Precise Imaging

Bioorthogonally activated probes, often called "smart probes," are designed to undergo a significant change in their properties, such as fluorescence, only after participating in a specific chemical reaction within a biological system. nih.govrsc.org This design principle is crucial for minimizing background signals from unreacted probes, which is a common challenge in cellular imaging, especially in contexts where washing steps are impractical. nih.gov

The fundamental strategy involves pairing a bioorthogonal reaction—a reaction that occurs selectively and without interfering with native biological processes—with a reporter molecule. researchgate.net For fluorogenic probes like SiR-PEG3-azide, the azide group serves as the bioorthogonal handle. nih.gov The Si-rhodamine core is engineered to be in a quenched or non-fluorescent state when the azide is present. The activation occurs upon the bioorthogonal reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), which transforms the azide into a triazole. nih.govnih.gov This chemical transformation triggers the fluorescence "turn-on" effect, ensuring that a signal is generated only at the site of the target molecule. nih.gov This targeted activation allows for precise in situ imaging with high signal-to-noise ratios. researchgate.net

Investigation of Fluorescence Enhancement Mechanisms Upon Click Reaction

The significant increase in fluorescence observed in Si-rhodamine azide probes upon click reaction is attributed to the alteration of the fluorophore's electronic properties. nih.govnih.gov The primary mechanism responsible for the quenched state of the azide-bearing probe is photoinduced electron transfer (PeT). nih.gov In the unreacted state, the azide group acts as an electron-donating moiety that quenches the fluorescence of the Si-rhodamine core.

The click reaction, which converts the azide to a triazole, disrupts this PeT process. nih.govnih.gov The resulting triazole ring has different electronic properties and is less effective at quenching the fluorophore, leading to a dramatic enhancement of the fluorescence quantum yield. nih.gov This "turn-on" mechanism is not dependent on the specific substitution pattern of the triazole, as similar fluorescence enhancements are observed with both copper-catalyzed reactions with terminal alkynes and copper-free reactions with strained cyclooctynes. nih.gov Another potential contributing factor in some systems is a shift in the equilibrium between a non-fluorescent, closed spironolactone (B1682167) form and a fluorescent, open zwitterionic form of the rhodamine dye, with the click reaction favoring the open, fluorescent state. biorxiv.orgnih.gov

Table 2: Comparison of SiR-Azide Probe States

| Probe State | Chemical Moiety | Fluorescence | Underlying Mechanism |

|---|---|---|---|

| "Off" State | Azide | Quenched / Low | Photoinduced Electron Transfer (PeT) |

| "On" State | Triazole (post-click) | Bright / High | Disruption of PeT |

This table outlines the general mechanism for fluorescence enhancement in Si-rhodamine azide probes. nih.govnih.gov

Design and Validation of "No-Wash" Labeling Strategies in Cellular Contexts

A key advantage of fluorogenic probes like this compound is their suitability for "no-wash" labeling protocols. nih.gov In traditional labeling, excess fluorescent probe must be washed away to reduce background noise, a step that can be harsh on live cells and is not feasible for in vivo imaging. nih.gov Bioorthogonally activated probes circumvent this issue because the unreacted probe remains in a dark state, contributing minimally to background fluorescence. nih.govrsc.org

The design of effective "no-wash" probes involves optimizing factors like water solubility and cell permeability. nih.gov For instance, the development of water-soluble versions of azido-Si-rhodamine has been crucial for successfully visualizing alkyne-functionalized glycoproteins on the surface of live mammalian cells without wash steps. nih.govnih.gov The validation of these strategies involves incubating live cells that have metabolically incorporated an alkyne-tagged biomolecule with the SiR-azide probe. thno.org Subsequent imaging demonstrates bright, specific fluorescence at the target locations with minimal background, confirming that the probe is activated only upon reacting with its target and that the unreacted probe does not interfere with the signal. nih.govbiorxiv.org This approach has been successfully used for imaging glycoconjugates and other biomolecules in living cells. nih.gov

Advanced Research Applications and Methodological Innovations

Integration within Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. explorationpub.commdpi.com The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component that influences the efficacy and physicochemical properties of the PROTAC. explorationpub.com

While direct synthesis of a complete PROTAC using SiR-PEG3-azide is specific to individual research goals, the utility of its core components—the PEG3 linker and the azide (B81097) handle—is well-established in PROTAC design. PEG linkers are commonly used to increase the water-solubility and modulate the permeability of PROTAC molecules. broadpharm.com The azide functional group is particularly valuable for its ability to participate in highly efficient and selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). explorationpub.commedchemexpress.commedchemexpress.com

This bioorthogonal reactivity allows for a convergent and modular synthesis strategy. Researchers can independently synthesize or procure a warhead ligand with an alkyne group and an E3 ligase ligand, and then conjugate them using an azide-containing linker like a PEG3-azide derivative. explorationpub.com This approach facilitates the rapid generation of PROTAC libraries with varied linker lengths, compositions, and attachment points to optimize degradation efficiency. explorationpub.com For instance, functionalized cereblon ligands such as Thalidomide 4'-ether-PEG3-azide are commercially available as ready-to-use building blocks incorporating an E3 ligase ligand and a PEG3-azide linker for conjugation. tocris.com The defined length of the PEG3 unit is crucial, as linker length significantly impacts the formation of a stable and productive ternary complex between the POI and the E3 ligase. explorationpub.com Interestingly, recent studies have also explored linker-free PROTACs, with a direct comparison showing that a linker-free variant, Pro-BA, was more effective at degrading EML4-ALK than its counterpart containing a PEG3 linker, Pro-PEG3-BA, suggesting that while crucial, the linker is not always an absolute requirement. nih.gov

| Linker Building Block | Key Features | Application in PROTAC Synthesis | Reference |

| Thalidomide 4'-ether-PEG3-azide | Functionalized cereblon (E3 ligase) ligand with an integrated PEG3 linker and terminal azide. | Used as a ready-to-conjugate building block for creating thalidomide-based PROTACs. | tocris.com |

| Azido-PEG3-S-PEG3-azide | A PEG-based linker with a central sulfide (B99878) bond and terminal azide groups. | Can be used to synthesize PROTACs via click chemistry (CuAAC or SPAAC) with alkyne-modified ligands. | medchemexpress.com |

| Pomalidomide (B1683931) 4'-PEG3-azide | Functionalized pomalidomide (E3 ligase) ligand with an integrated PEG3 linker and terminal azide. | Serves as a building block for constructing pomalidomide-based PROTACs for targeted degradation. | broadpharm.com |

| Pro-PEG3-BA | A complete PROTAC featuring a PEG3 linker connecting the ligands. | Used in comparative studies to evaluate the efficacy of linkers of varying lengths against linker-free PROTACs. | nih.gov |

This table is interactive. Click on the headers to sort.

A significant challenge in PROTAC development is monitoring their activity within living cells in real-time. Traditional methods like western blotting quantify protein levels at an endpoint but lack spatiotemporal information. nih.gov The integration of a fluorophore like SiR into a PROTAC or a related reporter system enables the direct visualization of the degradation process. nih.gov

By using a fluorescently labeled PROTAC incorporating this compound, researchers can use advanced microscopy techniques to track the molecule's distribution, its engagement with the target protein, and the colocalization with the E3 ligase and proteasome. nih.govbiorxiv.org Environment-sensitive fluorophores are particularly powerful, as their fluorescence can change in response to binding events or changes in the local environment, providing a direct readout of target engagement and degradation. nih.gov Studies have utilized clickable silicon rhodamine dyes like SiR-PEG3-TCO for live-cell imaging, demonstrating the utility of the SiR-PEG scaffold for creating probes to visualize biological processes. opticsjournal.netresearcher.life This non-invasive imaging approach allows for high-throughput screening of PROTAC candidates and provides deeper insights into their mechanism of action in a physiologically relevant context. nih.gov

Functionalization of Nanoparticles and Nanoassemblies for Advanced Imaging Systems

The azide group on this compound makes it an ideal reagent for the surface functionalization of nanoparticles (NPs) and other nanoassemblies for creating advanced imaging probes. diva-portal.org The process typically involves coating a nanoparticle core (e.g., silica, iron oxide) and then using the azide groups on the surface as chemical handles for attaching biomolecules. diva-portal.orgnih.gov

The azide allows for conjugation to molecules modified with a compatible reactive group, such as dibenzocyclooctyne (DBCO), through a copper-free click reaction. diva-portal.orgresearchgate.net This method is highly specific and efficient for attaching targeting ligands (e.g., antibodies, peptides), therapeutic agents, or other imaging modalities. For example, research has shown that azide-functionalized nanoparticles can be used in diagnostic assays by clicking them onto DBCO-labeled oligonucleotides hybridized to amplified DNA targets. diva-portal.org In another application, azide-modified nano-PROTACs demonstrated a 3.9-fold higher accumulation in tumor tissue compared to their non-clickable counterparts, showcasing the power of this bioorthogonal strategy for targeted delivery. researchgate.net The SiR component provides a bright, photostable, near-infrared fluorescent signal for deep-tissue imaging, while the PEG linker enhances colloidal stability and reduces non-specific protein adsorption, prolonging circulation time in vivo. nih.gov

| Component | Function in the Nanoparticle System | Reference |

| SiR (Silicon-Rhodamine) | Provides a bright and photostable near-infrared (NIR) fluorescent signal for in vivo imaging. | opticsjournal.netresearcher.life |

| PEG3 (Polyethylene Glycol) | Acts as a hydrophilic spacer, improves colloidal stability, and provides a steric barrier to reduce non-specific protein binding (biofouling). | broadpharm.comnih.gov |

| Azide (N₃) | Serves as a bioorthogonal chemical handle for covalent attachment of targeting ligands or other molecules via "click chemistry". | diva-portal.orgresearchgate.net |

| Nanoparticle Core | Provides the structural scaffold for the assembly (e.g., silica, iron oxide, polymer). | diva-portal.orgnih.gov |

| Targeting Ligand (e.g., DBCO-modified) | Directs the nanoparticle to a specific biological target (e.g., cancer cells, specific receptors). | diva-portal.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Applications in Gene Delivery Research

Gene therapy, particularly using small interfering RNA (siRNA), offers a promising approach to silence disease-causing genes. nih.gov However, the effective delivery of siRNA into target cells remains a major hurdle. sigmaaldrich.com Non-viral vectors, such as polyplexes formed by the self-assembly of cationic polymers with siRNA, are a major focus of research. nih.govsigmaaldrich.com

The properties of siRNA polyplexes, including their stability, cellular uptake, and transfection efficiency, are highly dependent on their composition and structure. researchgate.netnih.gov Incorporating PEG chains (PEGylation) is a common strategy to improve stability in biological fluids and shield the polyplexes from the immune system. sigmaaldrich.com

This compound can be used to both functionalize and visualize these delivery vehicles. The azide group allows for the precise, covalent attachment of the SiR-PEG3 moiety to a polyplex core that has been synthesized with a corresponding alkyne handle. researchgate.net This "click" modification strategy offers superior control over the final structure compared to non-covalent assembly. researchgate.net Research has confirmed that the length of the PEG linker is a critical parameter affecting gene knockdown efficiency. researchgate.net The SiR fluorophore enables researchers to track the siRNA polyplexes, confirming their uptake by cells and monitoring their intracellular trafficking pathways, which is essential for optimizing the delivery system. mdpi.com

| Component | Function in the siRNA Polyplex | Reference |

| siRNA | The therapeutic payload that silences a target gene via RNA interference. | nih.gov |

| Cationic Polymer Core | Condenses the negatively charged siRNA into a stable nanoparticle (polyplex). | sigmaaldrich.comresearchgate.net |

| This compound (post-modification) | Provides a fluorescent tag (SiR) for tracking and a PEG shield for stability, attached covalently via the azide group. | sigmaaldrich.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Photoaffinity Labeling (PAL) Studies Utilizing Azide Moieties

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-protein interactions, map binding sites, and discover unknown molecular targets. nih.govresearchgate.net The method relies on a probe containing a photoreactive functional group that, upon UV irradiation, forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues. researchgate.net

Aryl azides are a class of photoreactive groups frequently employed in PAL due to their small size, ease of synthesis, and stability in the dark. researchgate.net When exposed to UV light, an aryl azide generates a highly reactive nitrene species that can insert into C-H, N-H, or O-H bonds at the binding site of a target protein. nih.govresearchgate.net A compound like this compound could be adapted for PAL studies. The azide would serve as the photoreactive crosslinker, while the SiR fluorophore would act as a reporter tag. By conjugating this probe to a ligand of interest, researchers can perform binding experiments, trigger covalent crosslinking with UV light, and then use the fluorescent SiR tag to easily detect, isolate, and identify the labeled protein or peptide fragments, thus mapping the interaction site. researchgate.net

| Photoreactive Moiety | Reactive Intermediate | Activation Wavelength | Key Characteristics | Reference |

| Aryl Azide | Nitrene | ~254-300 nm | Small, stable, but can rearrange (less efficient insertion). | nih.govresearchgate.net |

| Benzophenone | Triplet Ketone | ~350-360 nm | Higher insertion efficiency, abstracts H-atoms, less reactive with water. | nih.gov |

| Diazirine | Carbene | ~350-380 nm | Highly reactive, short-lived, small size, efficient insertion. | nih.govtcichemicals.com |

This table is interactive. Click on the headers to sort.

Application in Chemical Genetics Approaches for Protein Manipulation

Chemical genetics utilizes small molecules to rapidly and conditionally control protein function, offering a powerful tool to dissect complex biological processes. nih.gov A key strategy within chemical genetics is the development of specific molecular probes that can interact with and report on or manipulate proteins of interest. While direct literature detailing the use of this compound in protein manipulation is sparse, its constituent components suggest a significant potential role in this field, particularly in "bump-and-hole" strategies and proximity-induced methodologies like PROTACs (Proteolysis-Targeting Chimeras). nih.govsigmaaldrich.com

The "bump-and-hole" approach involves engineering a protein to create a "hole" in its structure that can be uniquely recognized by a "bumped" small molecule ligand, which would not bind to the wild-type protein. nih.gov This creates an orthogonal protein-ligand pair for specific probing within a cellular context. nih.gov The azide group on this compound allows for its covalent attachment to a "bumped" ligand via click chemistry. The SiR (Silicon-rhodamine) fluorophore would then allow for real-time visualization of the engineered protein's localization and dynamics upon binding of the specific ligand. The PEG3 (polyethylene glycol) linker provides spacing and improves solubility.

In the context of PROTACs, small molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. sigmaaldrich.comrndsystems.com These bifunctional molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. sigmaaldrich.com Functionalized building blocks with terminal azides, such as Pomalidomide-PEG3-azide or (S,R,S)-AHPC-PEG3-azide, are used to synthesize libraries of PROTACs. sigmaaldrich.comrndsystems.combroadpharm.com this compound could be conceptually incorporated into such a system. By attaching it to a PROTAC scaffold, researchers could fluorescently track the localization of the PROTAC itself or its engagement with the target protein or the E3 ligase, providing valuable insights into the efficiency and mechanism of induced protein degradation.

The table below outlines the potential roles of this compound's components in chemical genetics applications for protein manipulation.

| Component | Function in Chemical Genetics | Potential Application |

| SiR (Silicon-rhodamine) | Far-red fluorescent reporter | Visualization of engineered protein localization, tracking of PROTAC molecules. |

| PEG3 Linker | Spacer, enhances solubility | Provides flexibility for binding, improves bioavailability of the probe. broadpharm.comresearchgate.net |

| Azide Group | Click chemistry handle | Covalent attachment to alkyne-modified ligands or protein binders. sigmaaldrich.comresearchgate.net |

Contribution to RNA Methylation Studies (e.g., meCLICK-Seq)

The study of RNA modifications, or epitranscriptomics, is a rapidly expanding field, with N6-methyladenosine (m6A) being one of the most abundant modifications. nih.govacs.org Understanding the location and function of these modifications is crucial. A significant methodological innovation in this area is meCLICK-Seq (methylation CLICK-degradation Sequencing), a technique that allows for the identification of RNA modification substrates with high resolution. nih.govacs.org

The meCLICK-Seq method ingeniously hijacks the cell's own RNA methyltransferase activity. nih.govacs.org In this process:

Cells are first treated with a methionine surrogate, such as PropSeMet (PSM). acs.orgnih.gov

This surrogate is converted by the cell into an S-adenosylmethionine (SAM) cofactor analog, SeAdoYn. researchgate.net

RNA methyltransferases then use this analog to install a propargyl group (an alkyne) onto RNA instead of a methyl group. nih.govresearchgate.net

A "click-degrader" molecule, which contains an azide group, is then introduced. This azide group reacts specifically with the alkyne-tagged RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govresearchgate.net

This reaction covalently attaches the degrader to the RNA, leading to its cleavage and subsequent degradation. nih.govacs.org

The sites of methylation can then be identified by sequencing, as the modified RNAs will be depleted. nih.gov

The azide-containing click-degrader is a key component of this methodology. While the original studies on meCLICK-Seq utilized an azide-PEG3-biotin conjugate for pull-down experiments to validate the propargylation of RNA, the modularity of the click-degrader concept allows for the use of other azide-containing molecules. acs.orgnih.gov

This is where this compound finds a powerful application. By substituting the biotin (B1667282) with the SiR fluorophore, researchers can create a fluorescent version of the click probe. This SiR-tagged probe, upon clicking to the alkyne-modified RNA, would allow for the direct visualization of methylated RNA species within the cell. This could provide spatial information on where these modifications occur and how their distribution might change under different cellular conditions or in disease states. This imaging-based approach would complement the sequencing data from meCLICK-Seq, providing a more complete picture of the epitranscriptome.

The table below summarizes the key steps in the meCLICK-Seq protocol and the potential role of this compound.

| Step | Description | Role of Azide-Containing Probe |

| 1. Metabolic Labeling | Cells are treated with an alkyne-containing methionine analog (e.g., PropSeMet). acs.org | N/A |

| 2. Enzymatic Transfer | RNA methyltransferases incorporate an alkyne tag into RNA. nih.gov | N/A |

| 3. Click Reaction | An azide-containing probe is added, which covalently attaches to the alkyne-tagged RNA. nih.govresearchgate.net | This compound can be used to fluorescently label the modified RNA for imaging. |

| 4. Analysis | The effect of the attached probe (degradation or fluorescence) is measured. nih.gov | Imaging with SiR allows for spatial analysis of RNA methylation. |

Future Research Directions and Emerging Methodologies

Development of Novel SiR-PEG3-azide Conjugates for Highly Specific Biological Target Recognition

The future of this compound lies in the creation of highly specialized conjugates that can recognize and bind to specific biological targets with high precision. The azide (B81097) group serves as a versatile chemical handle for attaching a wide array of targeting moieties through "click chemistry," a set of highly efficient and specific reactions. spirochrome.combroadpharm.com This allows for the modular construction of probes designed for specific biological questions.

Researchers are exploring the conjugation of this compound to various biomolecules to direct the fluorescent probe to precise locations within cells or organisms. encapsula.com The PEG3 linker plays a crucial role by providing a flexible, hydrophilic spacer that improves the solubility of the conjugate and minimizes steric hindrance, ensuring that both the fluorophore and the targeting ligand can function optimally. axispharm.com

Key areas of development include:

Antibody-Drug Conjugates (ADCs): While traditionally used for therapy, the principles of ADC targeting can be applied for imaging. mdpi.com By attaching this compound to a monoclonal antibody that recognizes a specific cell surface antigen, researchers can create highly specific imaging agents for tracking cancer cells or other cell populations. nih.govthno.org

Peptide Conjugates: Peptides can serve as targeting agents for a variety of receptors. The azide group on this compound can be readily clicked onto an alkyne-modified peptide, creating probes for visualizing specific cellular processes or protein-protein interactions. qyaobio.com

Small Molecule Conjugates: Linking this compound to small molecules that bind to specific proteins or enzymes allows for the visualization of these targets in their native environment. An example of this targeting strategy involves using folate-PEG3-azide to target folate receptors, which are often overexpressed in cancer cells. rndsystems.com Similarly, tri-GalNAc-PEG3-azide has been used to target the asialoglycoprotein receptor (ASGPR) on liver cells. rndsystems.comtocris.com

Table 1: Examples of Targeting Ligands for this compound Conjugation

| Targeting Moiety Class | Specific Example | Biological Target | Potential Application |

|---|---|---|---|

| Antibodies | Anti-HER2 Monoclonal Antibody | HER2 receptor on breast cancer cells | Tumor imaging and tracking |

| Peptides | RGD Peptide | Integrin receptors on cell surfaces | Visualizing cell adhesion and migration |

| Small Molecules | Folic Acid | Folate Receptor | Targeting specific cancer cells |

| Carbohydrates | tri-GalNAc | Asialoglycoprotein Receptor (ASGPR) | Targeting hepatocytes for liver imaging |

Exploration of Multi-Modal Imaging Integration with this compound

To gain a more comprehensive understanding of biological systems, there is a growing trend toward multi-modal imaging, which combines the strengths of different imaging techniques. fortunejournals.com Future research will focus on integrating the near-infrared (NIR) fluorescence of this compound with other modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). nih.govopenmedscience.com A single probe that can be detected by multiple methods ensures that the signals are co-localized and originate from the same biological source. nih.gov

The development of such hybrid probes can be achieved by attaching a secondary imaging agent to the this compound scaffold. The azide group provides a convenient attachment point for a molecule that also carries, for example, a chelator for a PET radionuclide like Copper-64 (⁶⁴Cu) or a paramagnetic center for MRI. nih.govrsc.org This creates a dual-function probe capable of providing both the high-resolution anatomical detail from MRI or the high sensitivity of PET, along with the high-resolution cellular imaging of fluorescence microscopy. openmedscience.comnih.gov This approach could enable researchers to correlate processes at the whole-body level with events at the cellular or subcellular level.

Table 2: Integration of this compound with Other Imaging Modalities

| Integrated Modality | Combined Probe Principle | Advantages | Example Application |

|---|---|---|---|

| PET (Positron Emission Tomography) | Conjugating a radionuclide (e.g., ⁶⁴Cu) via a chelator linked to the this compound molecule. | High sensitivity for whole-body imaging combined with high-resolution optical imaging. nih.gov | Tracking tumor growth and metastasis from whole-body to cellular level. |